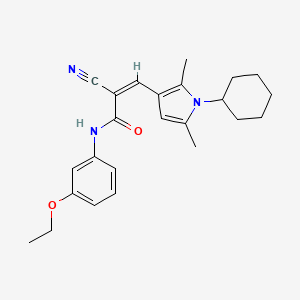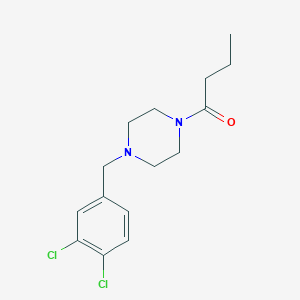methanone](/img/structure/B4762914.png)
[1-(1H-indol-5-ylcarbonyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone
Descripción general
Descripción
[1-(1H-indol-5-ylcarbonyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone, also known as JNJ-42153605, is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that regulates insulin signaling and glucose metabolism, making it a potential target for the treatment of type 2 diabetes and other metabolic disorders.
Mecanismo De Acción
[1-(1H-indol-5-ylcarbonyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone works by inhibiting the activity of PTP1B, an enzyme that negatively regulates insulin signaling. By inhibiting PTP1B, [1-(1H-indol-5-ylcarbonyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone enhances insulin sensitivity and glucose uptake in insulin-responsive tissues such as muscle and liver. This leads to improved glucose metabolism and reduced blood glucose levels.
Biochemical and Physiological Effects:
[1-(1H-indol-5-ylcarbonyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone has been shown to have several biochemical and physiological effects in animal models and humans. These include improved glucose tolerance, increased insulin sensitivity, reduced body weight, and improved lipid metabolism. [1-(1H-indol-5-ylcarbonyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects in metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1-(1H-indol-5-ylcarbonyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in animal models and humans, making it a well-characterized tool compound for studying PTP1B inhibition and insulin signaling. However, [1-(1H-indol-5-ylcarbonyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone has some limitations for lab experiments. It is not a selective inhibitor of PTP1B and can also inhibit other phosphatases. It also has poor solubility in aqueous solutions, which can limit its use in certain assays.
Direcciones Futuras
There are several future directions for research on [1-(1H-indol-5-ylcarbonyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone and PTP1B inhibition. One direction is to develop more selective inhibitors of PTP1B that do not inhibit other phosphatases. Another direction is to explore the therapeutic potential of PTP1B inhibition in other diseases, such as cancer and autoimmune disorders. Finally, further research is needed to fully understand the molecular mechanisms underlying the effects of PTP1B inhibition on glucose metabolism and insulin signaling.
Aplicaciones Científicas De Investigación
[1-(1H-indol-5-ylcarbonyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone has been extensively studied for its potential therapeutic effects on type 2 diabetes and other metabolic disorders. In preclinical studies, [1-(1H-indol-5-ylcarbonyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce body weight in animal models of obesity and diabetes. Clinical trials have also been conducted to evaluate the safety and efficacy of [1-(1H-indol-5-ylcarbonyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone in humans.
Propiedades
IUPAC Name |
[1-(1H-indole-5-carbonyl)piperidin-3-yl]-(4-methoxy-3,5-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-15-11-20(12-16(2)23(15)29-3)22(27)19-5-4-10-26(14-19)24(28)18-6-7-21-17(13-18)8-9-25-21/h6-9,11-13,19,25H,4-5,10,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVVSRNYOALEEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)C2CCCN(C2)C(=O)C3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(1H-indol-5-ylcarbonyl)piperidin-3-yl](4-methoxy-3,5-dimethylphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4762835.png)

![1-{[1-(4-methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4762851.png)
![N-1,3-benzodioxol-5-yl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarboxamide](/img/structure/B4762859.png)
![N-(3-methoxyphenyl)-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4762867.png)
![1-(2-ethoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4762873.png)
![2-{[2-(4-isopropoxyphenyl)-6-methyl-4-quinolinyl]carbonyl}-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4762886.png)
![methyl 2-({[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4762890.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B4762899.png)

![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4762903.png)

![3-methyl-N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4762926.png)
![2-isopropyl-5-methylphenyl ({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)acetate](/img/structure/B4762934.png)